1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the amination and cyclization of functionalized acyclic substrates. Another approach involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often involves the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of the pyrrolidine ring, such as pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is unique due to its specific structure, which allows for efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring.
Properties
IUPAC Name |
1-cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13-9-11(14(18)15-7-3-4-8-15)10-16(13)12-5-1-2-6-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOMZOLSYLNTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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